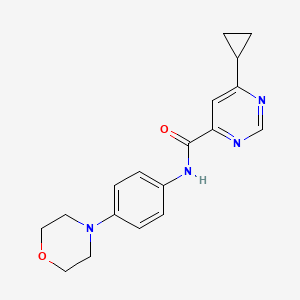

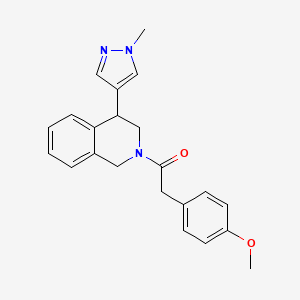

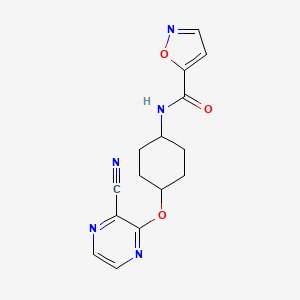

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives can exhibit a very wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of scientific research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is complex. In one study, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yielded the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

One of the prominent applications of bis(heteroaryl)piperazines, a category to which N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide belongs, is their potent inhibition of HIV-1 reverse transcriptase. This mechanism is crucial for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that offer a therapeutic approach for managing HIV-1 infections. The replacement of certain moieties within these compounds can enhance their potency significantly, making them valuable candidates for clinical evaluation in the treatment of HIV-1 (Romero et al., 1994).

Antimicrobial and Hypoglycemic Activities

Derivatives of this compound have been studied for their antimicrobial activities against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Additionally, certain derivatives have demonstrated significant oral hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential applications in managing bacterial infections and diabetes (Al-Abdullah et al., 2015).

Dopamine Uptake Inhibition

Compounds similar to this compound have been explored for their ability to inhibit dopamine uptake, offering potential therapeutic benefits in conditions related to dopamine dysregulation, such as certain types of addiction and neurological disorders. The synthesis and evaluation of these compounds highlight their potential as dopamine uptake inhibitors, which could be beneficial for developing treatments for cocaine abuse and other conditions associated with dopamine system dysfunctions (Ironside et al., 2002).

Anti-Ischemic Activity

Certain cinnamide derivatives, structurally related to this compound, have shown promising activities against neurotoxicity induced by glutamine in PC12 cells. These compounds also exhibit protective effects on cerebral infarction, suggesting potential applications in preventing or treating ischemic conditions (Zhong et al., 2018).

Synthesis and Application in Chemistry

The Mannich bases, derivatives of this compound, have been utilized as efficient ligands in Cu-catalyzed N-arylation of imidazoles, demonstrating the compound's versatility in synthetic organic chemistry. This application underlines the potential of this compound derivatives in facilitating various chemical transformations (Zhu et al., 2010).

Mechanism of Action

Target of Action

It is known that piperazine derivatives can exhibit a wide range of biological activity

Mode of Action

Piperazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound are yet to be determined .

Properties

IUPAC Name |

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSZJSDNRRYQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)

![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one](/img/structure/B2986129.png)

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)